molecular formula C13H23NO5S B13672528 (S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide

(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide

Cat. No.: B13672528
M. Wt: 305.39 g/mol
InChI Key: XZXCTRYMMWXMJL-UHFFFAOYSA-N
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Description

(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide typically involves the reaction of cyclohexylamine with a suitable sulfonyl chloride, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of electrophiles such as alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxathiazolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • Dihydrothiophen-3(2H)-one 1,1-dioxide
  • Dihydro-2H-thiopyran-3(4H)-one 1,1-dioxide
  • 1-Benzothiophen-3(2H)-one 1,1-dioxide
  • 1H-Isothiochromen-4(3H)-one 2,2-dioxide

Uniqueness

(S)-3-Boc-4-cyclohexyl-1,2,3-oxathiazolidine 2,2-Dioxide is unique due to its specific combination of a Boc-protected amine and a cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing new molecules with tailored properties .

Properties

Molecular Formula

C13H23NO5S

Molecular Weight

305.39 g/mol

IUPAC Name

tert-butyl 4-cyclohexyl-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C13H23NO5S/c1-13(2,3)19-12(15)14-11(9-18-20(14,16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3

InChI Key

XZXCTRYMMWXMJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2CCCCC2

Origin of Product

United States

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